1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide

Catalog No.
S2685276
CAS No.
1396811-30-5
M.F
C16H18FNO3S
M. Wt
323.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)met...

CAS Number

1396811-30-5

Product Name

1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide

IUPAC Name

1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide

Molecular Formula

C16H18FNO3S

Molecular Weight

323.38

InChI

InChI=1S/C16H18FNO3S/c17-15-8-6-13(7-9-15)12-22(20,21)18-11-10-16(19)14-4-2-1-3-5-14/h1-9,16,18-19H,10-12H2

InChI Key

QWFMLZMODSNYIR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCNS(=O)(=O)CC2=CC=C(C=C2)F)O

solubility

not available

Neuropharmacology

Field: Neuropharmacology

Methods: Research typically involves in vitro assays to measure the binding affinity and inhibition potency of the compound against the dopamine transporter.

Results: Compounds with similar structures have shown efficacy in reducing cocaine-maintained responding in animal models, indicating potential therapeutic applications .

1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide is a chemical compound characterized by its unique structure, which includes a fluorophenyl group, a hydroxyphenylpropyl moiety, and a methanesulfonamide functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The presence of the fluorine atom in the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are beneficial properties for drug candidates.

The chemical reactivity of 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide can be explored through several types of reactions:

  • Nucleophilic Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, allowing for modifications that can enhance biological activity or alter pharmacokinetic properties.
  • Hydrolysis: The hydroxy group can undergo hydrolysis under certain conditions, leading to the formation of different derivatives that may exhibit varied biological activities.
  • Reduction Reactions: The presence of functional groups allows for potential reduction reactions, which could convert the sulfonamide into corresponding amines or other derivatives.

These reactions are essential for synthesizing analogs and exploring structure-activity relationships.

Initial studies indicate that 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide exhibits significant biological activity. It is believed to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specific activities may include:

  • Antitumor Activity: Compounds with similar structures have shown promise in inhibiting tumor growth by modulating kinase activity.
  • Anti-inflammatory Properties: The methanesulfonamide group is known to influence inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

Further research is required to elucidate the precise mechanisms of action and therapeutic potential of this compound.

The synthesis of 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide can be achieved through several methods, including:

  • Direct Amination: Reacting 4-fluorobenzenesulfonyl chloride with an appropriate amine derivative containing a hydroxyphenylpropyl group.
  • Coupling Reactions: Utilizing coupling agents to facilitate the formation of the sulfonamide bond between the amine and sulfonic acid derivatives.
  • Multi-step Synthesis: Involves several reaction steps including protection-deprotection strategies to ensure selective functionalization at specific sites.

Each method can be optimized based on yield, purity, and scalability for pharmaceutical applications.

The potential applications of 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide include:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting cancer and inflammatory diseases.
  • Chemical Probes: Useful in biochemical assays to study specific enzyme activities or receptor interactions.
  • Therapeutic Agents: Possible development into therapeutic agents aimed at treating various conditions due to its biological activity.

Interaction studies are crucial for understanding how 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide interacts with biological targets. These studies may involve:

  • Binding Affinity Assays: To determine how effectively the compound binds to target proteins or receptors.
  • Functional Assays: Assessing the effect of the compound on cellular processes such as proliferation or apoptosis.
  • In Vivo Studies: Evaluating pharmacokinetics and pharmacodynamics in animal models to understand therapeutic efficacy and safety profiles.

Several compounds share structural similarities with 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-FluoroanilineContains a fluorophenyl groupAntimicrobial properties
N-(3-Hydroxypropyl)benzenesulfonamideHydroxylated propyl chainAnti-inflammatory effects
Methanesulfonamide derivativesVarious substitutions on sulfonamideDiverse pharmacological activities

Uniqueness

The uniqueness of 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide lies in its specific combination of a fluorinated aromatic ring and a hydroxy-substituted propyl chain attached to a methanesulfonamide group. This combination may provide distinct advantages in terms of selectivity and potency against specific biological targets compared to other similar compounds.

XLogP3

2.1

Dates

Last modified: 08-16-2023

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